An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone (CAS: 2491-37-4)
An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone (CAS: 2491-37-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3'-hydroxyacetophenone, a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and explores its utility as a building block for various biologically active molecules. A key focus is its role as a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This guide includes detailed experimental protocols for cytotoxicity and IDO1 inhibition assays and visualizes the IDO1 signaling pathway to provide a deeper understanding of the compound's mechanism of action.
Chemical and Physical Properties
2-Bromo-3'-hydroxyacetophenone is a solid organic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2491-37-4 | [3][4] |
| Molecular Formula | C₈H₇BrO₂ | [3][4] |
| Molecular Weight | 215.04 g/mol | [3][4] |
| Appearance | White to off-white or pale-yellow to yellow-brown solid/crystalline powder. | [3] |
| Melting Point | 70-74 °C | [3] |
| Boiling Point | 327.8±22.0 °C (Predicted) | [4] |
| SMILES | O=C(CBr)c1cccc(O)c1 | [3] |
| InChI | 1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | [3] |
| Solubility | Sparingly soluble in water (1.7 g/L at 25 °C). | [3] |
| Storage | Store at 2°C - 8°C. | [3] |
Synthesis of 2-Bromo-3'-hydroxyacetophenone
Two primary synthetic routes are detailed below. The first is a direct bromination of 3'-hydroxyacetophenone, and the second involves the demethylation of a methoxy-protected precursor.
Experimental Protocol: Direct Bromination of 3'-Hydroxyacetophenone (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of the isomeric 2-bromo-4'-hydroxyacetophenone and is expected to yield the desired product with minor modifications.
Materials:
-
3'-Hydroxyacetophenone
-
Bromine
-
Ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve 3'-hydroxyacetophenone (1.0 equivalent) in ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in ether dropwise to the stirred solution over 20 minutes.
-
Stir the reaction mixture for an additional hour at 0°C.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer, and wash it again with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from ether to afford 2-Bromo-3'-hydroxyacetophenone.
Experimental Protocol: Demethylation of 2-Bromo-3'-methoxyacetophenone
This method involves the demethylation of the commercially available 2-bromo-3'-methoxyacetophenone.
Materials:
-
2-Bromo-3'-methoxyacetophenone
-
Boron tribromide (1M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate
Procedure:
-
Dissolve 2-bromo-3'-methoxyacetophenone (1.0 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to -10°C.
-
Slowly add boron tribromide (1.1 equivalents, 1M solution in CH₂Cl₂) to the reaction mixture.
-
Stir the mixture for 1.5 hours at -10°C.
-
Quench the reaction by the slow addition of ice water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry them over sodium sulfate.
-
Remove the solvent under reduced pressure to yield a greenish solid.
-
Purify the crude product by column chromatography on silica gel (eluent: 25% EtOAc in Hexane) to obtain an off-white solid of 2-Bromo-3'-hydroxyacetophenone.[4]
Spectral Data
Detailed experimental spectral data for 2-Bromo-3'-hydroxyacetophenone is not widely available in the reviewed literature. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are provided below. Commercial suppliers confirm that the ¹H-NMR spectrum is consistent with the structure.[5]
¹H NMR Spectroscopy (Predicted)
The expected ¹H NMR spectrum in CDCl₃ would show the following signals:
-
A singlet for the two protons of the bromomethyl group (-CH₂Br) around δ 4.4-4.5 ppm.
-
A multiplet for the aromatic protons. The proton ortho to both the carbonyl and hydroxyl groups would likely be a triplet around δ 7.5 ppm. The proton ortho to the carbonyl group and meta to the hydroxyl group would be a doublet of doublets around δ 7.9 ppm. The proton ortho to the hydroxyl group and meta to the carbonyl would be a doublet of doublets around δ 7.1 ppm. The proton para to the carbonyl and meta to the hydroxyl would be a triplet around δ 7.3 ppm.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and temperature.
¹³C NMR Spectroscopy (Predicted)
The expected ¹³C NMR spectrum in CDCl₃ would show the following signals:
-
A signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm.
-
Signals for the aromatic carbons between δ 115-160 ppm. The carbon bearing the hydroxyl group would be around δ 157 ppm. The quaternary carbon of the benzene ring attached to the acetyl group would be around δ 138 ppm.
-
A signal for the carbonyl carbon (C=O) in the downfield region, around δ 190-195 ppm.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. The nominal molecular weight is 215 g/mol .
Infrared Spectroscopy
The infrared spectrum would be expected to show characteristic absorption bands for:
-
A broad O-H stretch from the phenolic hydroxyl group around 3200-3600 cm⁻¹.
-
A strong C=O stretch from the ketone around 1680-1700 cm⁻¹.
-
C-Br stretching vibrations in the fingerprint region.
Applications in Research and Drug Development
2-Bromo-3'-hydroxyacetophenone is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. It is a reactant in the synthesis of:
-
Pyrrole-3-carboxylic acids.[4]
-
N-aryl-N-thiazolyl compounds via the Hantzsch reaction.[4]
-
Disubstituted oxadiazolylindole derivatives with anti-inflammatory and analgesic activity.[4]
-
Anilino-aryl-thiazoles with inhibitory activity toward valosin-containing proteins.[4]
-
Tyrosine kinase erythropoietin inhibitors.[4]
-
E. coli methionine aminopeptidase inhibitors.[4]
Role as an IDO1 Inhibitor
One of the most significant potential applications of 2-Bromo-3'-hydroxyacetophenone is as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the context of cancer, overexpression of IDO1 in tumor cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine. This has two major pro-tumoral effects:
-
Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and activation. Its depletion leads to the arrest of T-cell proliferation and induction of T-cell anergy, thereby suppressing the anti-tumor immune response.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as immunosuppressive signaling molecules, promoting the generation of regulatory T-cells (Tregs) and further dampening the immune response.
By inhibiting IDO1, 2-Bromo-3'-hydroxyacetophenone can potentially reverse these immunosuppressive effects, restoring the ability of the immune system to recognize and attack tumor cells. This makes it a compound of interest for the development of novel cancer immunotherapies.
Signaling Pathway and Experimental Workflows
The IDO1 Signaling Pathway in Cancer
The following diagram illustrates the role of the IDO1 pathway in tumor immune evasion and the point of intervention for an inhibitor like 2-Bromo-3'-hydroxyacetophenone.
Caption: The IDO1 pathway in cancer and the inhibitory action of 2-Bromo-3'-hydroxyacetophenone.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of 2-Bromo-3'-hydroxyacetophenone.
Caption: General workflow for the synthesis and characterization of 2-Bromo-3'-hydroxyacetophenone.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of 2-Bromo-3'-hydroxyacetophenone against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line)
-
2-Bromo-3'-hydroxyacetophenone
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare a stock solution of 2-Bromo-3'-hydroxyacetophenone in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
IDO1 Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to determine the IDO1 inhibitory activity of 2-Bromo-3'-hydroxyacetophenone using HeLa cells.
Materials:
-
HeLa cells
-
Interferon-gamma (IFN-γ)
-
2-Bromo-3'-hydroxyacetophenone
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24 hours.
-
Prepare serial dilutions of 2-Bromo-3'-hydroxyacetophenone in culture medium containing L-Tryptophan (e.g., 200 µM).
-
Remove the medium from the cells and add the medium containing the test compound. Include a positive control (a known IDO1 inhibitor) and a no-inhibitor control.
-
Incubate the plate for 24-48 hours.
-
After incubation, collect the cell supernatant.
-
Add TCA to the supernatant to a final concentration of 5% to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
The amount of kynurenine produced is proportional to the absorbance. Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
2-Bromo-3'-hydroxyacetophenone is a chemical compound with considerable potential for researchers in organic synthesis and drug discovery. Its utility as a versatile building block for the creation of complex, biologically active molecules is well-established. Furthermore, its emerging role as a potential inhibitor of the critical immunotherapy target, IDO1, highlights its importance for further investigation. This technical guide provides the foundational information and experimental protocols necessary to facilitate further research and development involving this promising compound. While detailed experimental spectral and inhibitory data are still emerging, the information provided herein serves as a robust starting point for any scientist working with 2-Bromo-3'-hydroxyacetophenone.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-3 -hydroxyacetophenone 2491-37-4 [sigmaaldrich.com]
- 4. 2-Bromo-3′-hydroxyacetophenone | 2491-37-4 [m.chemicalbook.com]
- 5. 2-Bromo-3'-hydroxyacetophenone, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
